[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate
Description
[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an ethoxyphenyl group, a dioxopyrrolidinyl moiety, and a hydroxynaphthalenylmethylideneamino group, making it an interesting subject for chemical and biological studies.
Properties
IUPAC Name |
[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-2-32-17-10-8-16(9-11-17)28-22(30)13-21(23(28)31)33-24(25)27-26-14-19-18-6-4-3-5-15(18)7-12-20(19)29/h3-12,14,21,29H,2,13H2,1H3,(H2,25,27)/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSDLWFPBHGEEF-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=CC3=C(C=CC4=CC=CC=C43)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C/C3=C(C=CC4=CC=CC=C43)O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidin-2,5-dione structure, followed by the introduction of the ethoxyphenyl group through electrophilic aromatic substitution. The final step involves the condensation of the intermediate with 2-hydroxynaphthalen-1-ylmethylideneamino to form the desired compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate may serve as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a potential candidate for investigating biological pathways and cellular processes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers can modify its structure to enhance its pharmacological properties, such as increasing its potency or reducing its toxicity.
Industry
In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate
- [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-hydroxyphenyl)methylideneamino]carbamimidothioate
Uniqueness
Compared to similar compounds, [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate stands out due to its unique combination of functional groups. This distinct structure may confer specific reactivity and binding properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
